molecular formula C7H3BrFNO3 B15201015 5-Bromo-2-fluoro-3-nitrobenzaldehyde

5-Bromo-2-fluoro-3-nitrobenzaldehyde

Cat. No.: B15201015
M. Wt: 248.01 g/mol
InChI Key: TXANTBSNEOUYLV-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and nitro groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-nitrobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the nitration of 2-bromo-5-fluorobenzaldehyde, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for the oxidation step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-fluoro-3-nitrobenzaldehyde is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: In the development of fluorescent probes and imaging agents due to its ability to form conjugated systems.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-nitrobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The bromine and fluorine atoms also influence the compound’s reactivity by altering the electron density on the ring. These interactions are crucial in its role as an intermediate in various chemical syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-3-nitrobenzaldehyde is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This specific arrangement imparts distinct reactivity patterns, making it valuable in synthetic chemistry and various research applications .

Properties

Molecular Formula

C7H3BrFNO3

Molecular Weight

248.01 g/mol

IUPAC Name

5-bromo-2-fluoro-3-nitrobenzaldehyde

InChI

InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-3H

InChI Key

TXANTBSNEOUYLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])Br

Origin of Product

United States

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